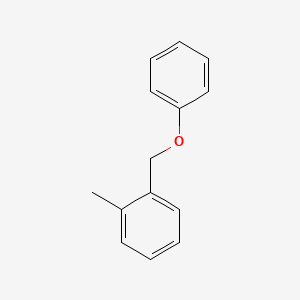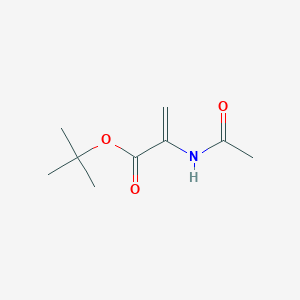
3-Bromo-2-chloro-1,1'-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-2-chloro-1,1’-biphenyl is an organic compound with the molecular formula C12H8BrCl It is a derivative of biphenyl, where the biphenyl core is substituted with bromine and chlorine atoms at the 3 and 2 positions, respectively
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-chloro-1,1’-biphenyl can be achieved through several methods. One common approach is the bromination and chlorination of biphenyl. The process typically involves the use of bromine (Br2) and chlorine (Cl2) in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3). The reaction conditions, including temperature and solvent, are carefully controlled to ensure selective substitution at the desired positions .
Industrial Production Methods: On an industrial scale, the production of 3-Bromo-2-chloro-1,1’-biphenyl may involve continuous flow reactors to optimize reaction efficiency and yield. The use of advanced catalytic systems and automated control of reaction parameters can enhance the scalability and reproducibility of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Bromo-2-chloro-1,1’-biphenyl undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the bromine or chlorine atoms are replaced by nucleophiles such as hydroxide ions (OH-) or amines (NH2-).
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium amide (KNH2) are commonly used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions can yield hydroxylated biphenyl derivatives .
Applications De Recherche Scientifique
3-Bromo-2-chloro-1,1’-biphenyl has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-Bromo-2-chloro-1,1’-biphenyl involves its interaction with specific molecular targets. In nucleophilic aromatic substitution reactions, the compound forms a Meisenheimer complex, where the nucleophile attacks the aromatic ring, leading to the displacement of the halogen atom . This process is influenced by the electronic effects of the substituents and the reaction conditions.
Comparaison Avec Des Composés Similaires
**Similar Compounds
Propriétés
Numéro CAS |
56486-89-6 |
|---|---|
Formule moléculaire |
C12H8BrCl |
Poids moléculaire |
267.55 g/mol |
Nom IUPAC |
1-bromo-2-chloro-3-phenylbenzene |
InChI |
InChI=1S/C12H8BrCl/c13-11-8-4-7-10(12(11)14)9-5-2-1-3-6-9/h1-8H |
Clé InChI |
UEOXZVYLEILTCJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(C(=CC=C2)Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



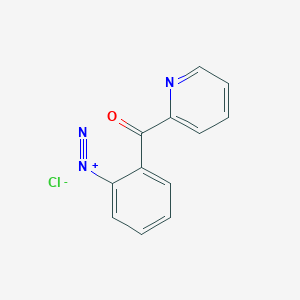
![(E)-1-[(3-Bromophenyl)(2-phenylhydrazinylidene)methyl]-2-phenyldiazene](/img/structure/B14625495.png)
![1-[(4-Bromophenyl)sulfanyl]methanesulfonamide](/img/structure/B14625504.png)
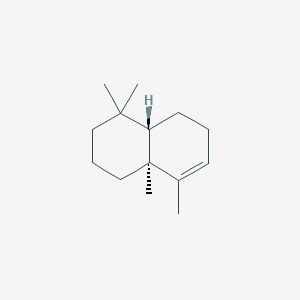
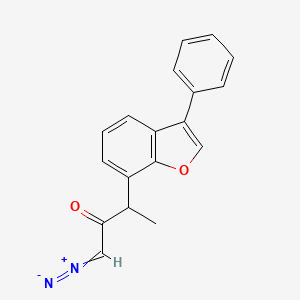
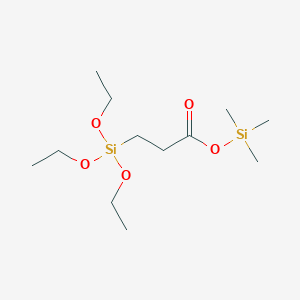
![{4-[Methyl(1,3-thiazol-2-yl)amino]phenyl}acetic acid](/img/structure/B14625527.png)
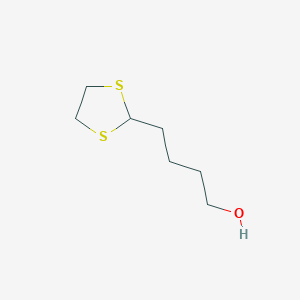
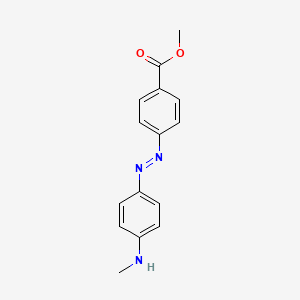
![Silane, [[1-(1-cyclohexen-1-yl)ethenyl]oxy]trimethyl-](/img/structure/B14625548.png)
